(3R,4S)-3,4-Dimethyl-1,2-dioxetane
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Overview
Description
(3R,4S)-3,4-Dimethyl-1,2-dioxetane is a unique organic compound characterized by its four-membered ring structure containing two oxygen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R,4S)-3,4-Dimethyl-1,2-dioxetane typically involves the reaction of suitable precursors under controlled conditions. One common method includes the use of peroxy acids to oxidize alkenes, forming the dioxetane ring. The reaction conditions often require low temperatures to stabilize the intermediate products and prevent decomposition .
Industrial Production Methods
Industrial production of this compound may involve large-scale oxidation processes using specialized equipment to maintain the necessary reaction conditions. The use of catalysts and optimized reaction parameters can enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
(3R,4S)-3,4-Dimethyl-1,2-dioxetane undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form more complex oxygen-containing products.
Reduction: Reduction reactions can break the dioxetane ring, leading to simpler organic molecules.
Substitution: Substitution reactions can introduce different functional groups into the molecule, altering its properties
Common Reagents and Conditions
Common reagents used in these reactions include peroxy acids for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pressures to ensure the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield more complex dioxetane derivatives, while reduction can produce simpler alcohols or hydrocarbons.
Scientific Research Applications
(3R,4S)-3,4-Dimethyl-1,2-dioxetane has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: The compound’s unique structure makes it useful in studying biological oxidation processes and enzyme-catalyzed reactions.
Industry: Utilized in the production of fine chemicals and as an intermediate in various industrial processes .
Mechanism of Action
The mechanism by which (3R,4S)-3,4-Dimethyl-1,2-dioxetane exerts its effects involves the formation of reactive oxygen species during its decomposition. These reactive species can interact with various molecular targets, leading to oxidation reactions that modify the structure and function of biological molecules .
Comparison with Similar Compounds
Similar Compounds
(3R,4S)-4-Hydroxyisoleucine: Another compound with a similar stereochemistry but different functional groups.
Epoxides: Compounds with a three-membered ring containing an oxygen atom, similar in reactivity but different in structure.
Dioxanes: Six-membered ring compounds with two oxygen atoms, differing in ring size and stability
Uniqueness
(3R,4S)-3,4-Dimethyl-1,2-dioxetane is unique due to its four-membered ring structure, which imparts high reactivity and potential for various applications. Its ability to generate reactive oxygen species sets it apart from other similar compounds, making it valuable in both research and industrial contexts.
Properties
CAS No. |
50663-60-0 |
---|---|
Molecular Formula |
C4H8O2 |
Molecular Weight |
88.11 g/mol |
IUPAC Name |
(3S,4R)-3,4-dimethyldioxetane |
InChI |
InChI=1S/C4H8O2/c1-3-4(2)6-5-3/h3-4H,1-2H3/t3-,4+ |
InChI Key |
KHNQVTBXUYKGDF-ZXZARUISSA-N |
Isomeric SMILES |
C[C@@H]1[C@@H](OO1)C |
Canonical SMILES |
CC1C(OO1)C |
Origin of Product |
United States |
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